Dimethyl 5-(4-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
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Overview
Description
This compound, also known as 6,7-dimethyl 5-(4-methylphenyl)-2-oxo-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate, has a molecular weight of 347.39 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H17NO5S/c1-10-4-6-11(7-5-10)15-14(17(20)23-3)13(16(19)22-2)12-8-24(21)9-18(12)15/h4-7H,8-9H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Transformations and Synthesis
- Transformations of dimethyl acetone-1,3-dicarboxylate: Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, prepared from dimethyl acetone-1,3-dicarboxylate, was transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates (Žugelj et al., 2009).
Cycloaddition Studies
- Cycloaddition to pyrrolo[1,2-c]thiazoles: The pyrrolo[1,2-c]thiazole generated by dehydration of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate 2-oxide acts as a thiocarbonyl ylide in its cycloaddition to electron-deficient alkenes but as an azomethine ylide with electron-deficient alkynes (Sutcliffe et al., 2000).
Antileukemic Activity
- Synthesis and evaluation of antileukemic activity: Treatment of certain prolines and thiazolidine-4-carboxylic acid with acetic anhydride and dimethyl acetylenedicarboxylate gave 5-substituted derivatives of dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate and derivatives of dimethyl 5-(2-thienyl)pyrrolo[1,2-c]thiazole. These showed good antileukemic activity (Ladurée et al., 1989).
Conformational Behavior
- Conformational behavior in different states: The structure of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide was investigated in various states by infrared spectroscopy and computational methods. The geometry of conformers is defined by the orientation of two methyl ester groups (Kaczor et al., 2006).
Synthesis of Heterocyclic Compounds
- Synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines: The condensation of certain compounds with dimethylformamide and phosphorus oxychloride led to the formation of indeno[1,2-d]pyrimidines and 4,6-disubstituted-pyrimidine-5-carbonitriles, starting with a compound related to Biginelli-compound 25 (Kappe & Roschger, 1989).
Synthesis of Thiazole Derivatives
- Synthesis of thiazolo[5,4-d]-thiazole derivatives: Oxidative dimerization of titanium(IV) enolates derived from esters of 2-isothiocarboxylic acids leads to radical coupling followed by cyclization, yielding thiazolo[5,4-d]thiazole derivatives (Cież & Kalinowska‐Tłuścik, 2012).
Cycloaddition with Azomethine Ylides
- Cycloaddition of azomethine ylides: The cycloaddition of dimethyl acetylenedicarboxylate with nonstabilized azomethine ylides, generated from 1,3-thiazolidine-4-carboxylic acids with aldehydes, afforded 5,7a-dihydro-1H,3H-pyrrolo[1,2-c]thiazole derivatives (Cardoso et al., 2006).
Novel Fused Oxazapolycyclic Skeleton
- Synthesis and photophysical properties of a novel oxazapolyheterocycle: The compound underwent intramolecular cyclization under free radical conditions, forming a nonplanar oxazapolyheterocycle with strong blue emission (Petrovskii et al., 2017).
Biological Activity Studies
- Synthesis and antineoplastic activity: A series of 1-thia analogues of pyrrolizine bis(carbamate) were synthesized and tested for growth inhibitory activity. Some compounds exhibited significant antineoplastic activity (Lalezari & Schwartz, 1988).
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
One study showed potent in vitro antipromastigote activity of a similar compound , suggesting potential antiparasitic effects.
Action Environment
The conformational behavior of a similar compound was investigated in low-temperature noble gas matrixes , suggesting that temperature could potentially influence its action.
Safety and Hazards
properties
IUPAC Name |
dimethyl 5-(4-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-10-4-6-11(7-5-10)15-14(17(20)23-3)13(16(19)22-2)12-8-24(21)9-18(12)15/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJHZNSMUNYQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C3N2CS(=O)C3)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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